N-Benzyl-N-methyl-L-phenylalanine methyl ester
Overview
Description
N-Benzyl-N-methyl-L-phenylalanine methyl ester is a synthetic organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a benzyl group, a methyl group, and a phenylalanine backbone, which is esterified with a methyl group. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.
Synthetic Routes and Reaction Conditions:
The compound can be synthesized through the esterification of N-benzyl-N-methyl-L-phenylalanine with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Another method involves the reaction of L-phenylalanine with benzyl chloride and methyl iodide in the presence of a base like triethylamine.
Industrial Production Methods:
Industrial production typically involves large-scale esterification reactions using continuous flow reactors to ensure efficient and consistent product quality.
Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl ester groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, or chromic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Strong nucleophiles such as hydroxide or alkoxide ions.
Major Products Formed:
Oxidation: N-Benzyl-N-methyl-L-phenylalanine carboxylic acid.
Reduction: N-Benzyl-N-methyl-L-phenylalanine amine.
Substitution: N-Benzyl-N-methyl-L-phenylalanine derivatives with different substituents.
Chemistry:
The compound is used as a building block in organic synthesis, particularly in the synthesis of peptides and other bioactive molecules.
It serves as a substrate in enzymatic studies to understand the mechanisms of amino acid metabolism.
Biology:
It is utilized in biological research to study protein interactions and enzyme activities.
The compound can be used to investigate the effects of amino acid derivatives on cellular processes.
Medicine:
This compound is explored for its potential therapeutic applications, including its use as a precursor for drug development.
It may have applications in the treatment of metabolic disorders or as a component in pharmaceutical formulations.
Industry:
The compound is used in the production of various chemical products, including agrochemicals and cosmetics.
It serves as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which N-Benzyl-N-methyl-L-phenylalanine methyl ester exerts its effects depends on its specific application. In enzymatic studies, it may act as a substrate for specific enzymes, leading to the formation of reaction products that can be analyzed to understand enzyme activity. In therapeutic applications, the compound may interact with molecular targets such as receptors or enzymes, modulating biological pathways.
Comparison with Similar Compounds
N-Benzyl-L-phenylalanine
N-Methyl-L-phenylalanine
L-Phenylalanine methyl ester
Uniqueness:
N-Benzyl-N-methyl-L-phenylalanine methyl ester is unique due to the presence of both benzyl and methyl groups, which can influence its reactivity and biological activity compared to similar compounds that lack one or both of these groups.
Properties
IUPAC Name |
methyl (2S)-2-[benzyl(methyl)amino]-3-phenylpropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-19(14-16-11-7-4-8-12-16)17(18(20)21-2)13-15-9-5-3-6-10-15/h3-12,17H,13-14H2,1-2H3/t17-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIJVHAHZJXWEU-KRWDZBQOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(CC2=CC=CC=C2)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC=CC=C1)[C@@H](CC2=CC=CC=C2)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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